2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride

Catalog No.
S14275854
CAS No.
29194-99-8
M.F
C19H29ClN2O3
M. Wt
368.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hyd...

CAS Number

29194-99-8

Product Name

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride

IUPAC Name

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride

Molecular Formula

C19H29ClN2O3

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C19H28N2O3.ClH/c1-14-6-5-7-15(2)18(14)20-19(22)24-17-9-4-3-8-16(17)21-10-12-23-13-11-21;/h5-7,16-17H,3-4,8-13H2,1-2H3,(H,20,22);1H

InChI Key

NIXYJVYTDIFZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2[NH+]3CCOCC3.[Cl-]

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is a chemical compound characterized by its unique structure, which combines a morpholine ring with a cyclohexyl group and a carbanilate moiety. The compound features a morpholine structure, which is a six-membered ring containing one oxygen and one nitrogen atom, making it versatile in various

The chemical behavior of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is influenced by the presence of the morpholine and carbanilate groups. Key reactions include:

  • Nucleophilic Substitution: The nitrogen in the morpholine can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Hydrolysis: In aqueous environments, the carbanilate group may undergo hydrolysis, leading to the formation of corresponding acids and alcohols.
  • Reactivity with Oxidizing Agents: Similar to 2,6-dimethylmorpholine, this compound may react with strong oxidizers, which can lead to degradation or modification of its structure .

The biological activity of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride has been studied for its potential therapeutic effects. Compounds containing morpholine rings are often investigated for:

  • Antimicrobial Properties: Morpholine derivatives have shown activity against various bacterial strains.
  • Anticancer Activity: Some studies suggest that morpholine-containing compounds may inhibit tumor growth through various mechanisms.
  • Insecticidal Activity: Given its structural characteristics, this compound may exhibit insecticidal properties, making it relevant for agricultural applications .

The synthesis of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride can be achieved through several methods:

  • Direct Cyclization: Starting from 2,6-dimethylmorpholine and cyclohexyl isocyanate, a direct cyclization reaction can yield the desired carbanilate derivative.
    2 6 Dimethylmorpholine+Cyclohexyl isocyanate2 Morpholinocyclohexyl 2 6 dimethylcarbanilate\text{2 6 Dimethylmorpholine}+\text{Cyclohexyl isocyanate}\rightarrow \text{2 Morpholinocyclohexyl 2 6 dimethylcarbanilate}
  • Reflux Method: Refluxing the reactants in an appropriate solvent (e.g., ethanol) enhances the reaction rate and yield.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .

The applications of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents due to its biological activity.
  • Agricultural Chemicals: The compound's potential insecticidal properties make it suitable for use in crop protection products.
  • Chemical Intermediates: It can be utilized as a building block in organic synthesis for creating more complex molecules .

Studies focusing on the interactions of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride with other compounds are essential for understanding its behavior in biological systems:

  • Drug Interactions: Research indicates that morpholine derivatives can interact with various drug targets, influencing their efficacy and safety profiles.
  • Environmental Interactions: Investigations into how this compound interacts with environmental factors (e.g., soil microorganisms) are crucial for assessing its ecological impact .

Several compounds share structural similarities with 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride. Notable examples include:

Compound NameStructure FeaturesUnique Properties
2,6-DimethylmorpholineMorpholine ringVersatile intermediate in synthesis
Cyclohexyl isocyanateIsocyanate functional groupReactive towards amines
Morpholine-2,5-dionesMorpholine core with carbonylsPotential anticancer activity
N-(4-Chlorobenzyl) morpholineSubstituted morpholineAntimicrobial properties

Uniqueness of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate Hydrochloride

What sets this compound apart is its combination of a morpholine structure with a cyclohexyl group and carbanilate functionality. This unique configuration allows for distinct biological activities and reactivity patterns not found in simpler morpholines or isocyanates.

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling is pivotal for forming the carbanilate ester backbone of 2-morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride. This process involves activating the carboxylic acid group of 2,6-dimethylcarbanilic acid to generate an intermediate O-acylisourea, which subsequently reacts with the hydroxyl group of the morpholinocyclohexanol derivative. The choice of carbodiimide significantly impacts reaction efficiency. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) demonstrates superior solubility in polar solvents such as acetonitrile, enabling homogeneous reaction conditions and reducing side product formation. In contrast, N,N'-dicyclohexylcarbodiimide (DCC) necessitates post-reaction filtration to remove insoluble dicyclohexylurea byproducts, complicating large-scale synthesis.

Reaction optimization studies reveal that a 1:1.2 molar ratio of carboxylic acid to carbodiimide in acetonitrile at 0–5°C minimizes premature hydrolysis of the active intermediate. The addition of N-hydroxysuccinimide (NHS) stabilizes the O-acylisourea intermediate, increasing the final ester yield from 65% to 89%. Substituting acetonitrile with dichloromethane or tetrahydrofuran reduces yields by 15–20%, likely due to decreased carbodiimide activation efficiency.

Table 1: Optimization of Carbodiimide-Mediated Coupling

CarbodiimideSolventTemperature (°C)Yield (%)
EDCAcetonitrile0–589
DCCDichloromethane2574
EDCTetrahydrofuran2568

Morpholinoethyl Group Incorporation Techniques

Incorporating the morpholinoethyl group into the cyclohexyl scaffold requires nucleophilic substitution or Mitsunobu reactions. Cyclohexyl bromide derivatives react with morpholine in dichloromethane or ethanol under basic conditions, with potassium hydroxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitating deprotonation. Ethanol as a solvent enhances morpholine nucleophilicity, achieving 78% yield at 60°C over 12 hours. Conversely, dichloromethane permits faster reactions (6 hours) but necessitates stoichiometric DBU to maintain anhydrous conditions, increasing costs.

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling stereospecific ether formation. However, this method produces stoichiometric triphenylphosphine oxide, complicating purification. Comparative studies show nucleophilic substitution outperforms Mitsunobu reactions in scalability, with a 22% reduction in byproduct generation.

Table 2: Solvent and Base Effects on Morpholinoethyl Incorporation

SolventBaseTime (h)Yield (%)
EthanolKOH1278
DichloromethaneDBU682
TetrahydrofuranDBU871

Hydrochloride Salt Formation Mechanisms

The final hydrochloride salt is formed by treating the free base with hydrogen chloride gas in diethyl ether or ethanol. Ethanol is preferred for its ability to dissolve both the free base and hydrogen chloride, ensuring uniform protonation. Slow addition of hydrogen chloride at −10°C prevents localized overheating, which can degrade the product. Crystallization at 4°C yields needle-like crystals with 95% purity, as confirmed by high-performance liquid chromatography.

Alternative methods, such as using aqueous hydrochloric acid, result in hygroscopic salts requiring additional drying steps. Optimized conditions (1.05 equivalents of HCl in ethanol) achieve a 91% recovery rate, whereas excess acid reduces yield due to side reactions.

Table 3: Hydrochloride Salt Crystallization Conditions

Acid SourceSolventTemperature (°C)Purity (%)
HCl gasDiethyl ether−1095
Aqueous HClEthanol2587
HCl gasEthanol493

The structure-activity relationship profiling of 2-morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride reveals a complex interplay between its distinct structural components and biological activity patterns [1] [2]. This compound represents a sophisticated molecular architecture combining morpholine heterocyclic chemistry with carbamate functionality, creating a unique pharmacophoric profile [3] [4]. The molecular formula C19H28N2O3·HCl demonstrates the integration of multiple functional groups that contribute to its overall pharmacological properties [1] [2].

Research into carbamate-containing compounds has established that the carbamate functional group serves as a critical pharmacophore due to its ability to undergo carbamylation reactions with serine residues in target enzymes [5] [6]. The resonance stabilization between the amide and carboxyl groups within the carbamate moiety creates a pseudo-double bond character that influences both conformational preferences and reactivity patterns [7] [8]. This electronic arrangement results in rotational barriers approximately 3-4 kilocalories per mole lower than structurally analogous amides, making carbamates more electrophilic and sufficiently reactive for spontaneous nucleophilic reactions [7].

The morpholine component contributes a balanced lipophilic-hydrophilic profile essential for biological activity [3] [4] [9]. Morpholine derivatives exhibit reduced basicity compared to other nitrogen-containing heterocycles, with morpholine itself possessing a pKa value of 8.7, while substituted morpholine derivatives typically range from pKa 6.0 to 7.9 [9]. This electronic property stems from the negative inductive effect of the oxygen atom, creating a relatively electron-deficient heterocyclic system that influences drug-receptor interactions [4] [9].

Structural ComponentElectronic PropertiesBiological Significance
Carbamate GroupResonance stabilization, pseudo-double bond characterEnzyme carbamylation, controlled reactivity
Morpholine RingElectron-deficient due to oxygen inductive effectHydrogen bonding, membrane permeation
Cyclohexyl MoietyConformational flexibility, hydrophobic characterBinding site interactions, spatial adaptability
2,6-Dimethyl SubstitutionSteric hindrance, reduced basicitySelectivity enhancement, stability
Hydrochloride SaltIonic character, enhanced solubilityBioavailability, pharmacokinetic optimization

Role of 2,6-Dimethylcarbanilate Substituents

The 2,6-dimethylcarbanilate substituents play a fundamental role in determining the pharmacological profile of this compound through both steric and electronic mechanisms [10] [7]. The ortho-positioned methyl groups create significant steric hindrance that influences molecular interactions with biological targets [10]. Research on ortho-substituted phenyl carbamates has demonstrated that these substituents can dramatically alter inhibition constants and binding affinities through multiple linear correlations with Hammett para-substituent constants and Taft-Kutter-Hansch ortho steric constants [10].

The electron-donating nature of the methyl substituents modifies the electronic distribution within the carbanilate system, affecting both the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon [10] [7]. Studies have shown that ortho electron-withdrawing substituents accelerate inhibition reactions through polar effects, while electron-donating groups like methyl can provide opposite effects [10]. The 2,6-dimethyl substitution pattern creates a unique electronic environment that reduces the basicity of the aniline nitrogen compared to unsubstituted carbanilates [9].

Conformational analysis reveals that the 2,6-dimethyl substitution forces the carbanilate group into specific spatial orientations that optimize binding interactions while minimizing unfavorable steric clashes [7]. The pseudo-double bond character of the carbamate linkage allows for cis and trans isomeric forms, with the dimethyl substitution influencing the equilibrium between these conformations [7]. The free energy difference between isomers typically ranges from 1-1.5 kilocalories per mole, but the presence of ortho-methyl groups can shift this equilibrium through combined electrostatic and steric effects [7].

The steric protection afforded by the 2,6-dimethyl groups significantly enhances the hydrolytic stability of the carbamate bond [10] [11]. This protection mechanism operates by creating a sterically hindered environment around the carbonyl carbon, reducing accessibility to nucleophilic attack [11]. Quantitative structure-property relationship studies have established correlations between steric parameters and hydrolytic stability rates, with ortho-substituted carbamates showing markedly improved stability profiles [11].

ParameterUnsubstituted Carbanilate2,6-DimethylcarbanilateEffect
pKa Value4.2-4.83.8-4.2Reduced basicity
Hydrolytic Rate (pH 7.4)1.0 (relative)0.3-0.5 (relative)Enhanced stability
Steric Parameter (Es)0.00-0.24Increased hindrance
Electronic Parameter (σ)0.00-0.17Electron donation

Impact of Morpholinocyclohexyl Spatial Arrangement

The morpholinocyclohexyl spatial arrangement represents a critical determinant of biological activity through its influence on conformational preferences and binding site interactions [12] [4] [13]. The morpholine ring adopts a chair conformation with the oxygen and nitrogen atoms positioned to optimize hydrogen bonding interactions with biological targets [13] [14]. Nuclear magnetic resonance analysis has confirmed that morpholine rings maintain chair conformations in carbamate-linked systems, providing a stable spatial framework for molecular recognition [13].

The cyclohexyl component contributes conformational flexibility through its ability to undergo chair-chair interconversion, allowing the molecule to adapt to different binding environments [15] [16]. The equilibrium between axial and equatorial conformations significantly influences the spatial positioning of the morpholine substituent [15]. When the morpholine group occupies an equatorial position, it experiences reduced steric interactions and can establish more favorable contacts with binding sites [15] [16].

Molecular modeling studies indicate that the morpholine-proline chimera concept extends to morpholine-cyclohexyl systems, where the spatial arrangement creates distinct electronic environments [14]. The lone pairs of electrons on the morpholine oxygen and nitrogen atoms are oriented in spatially different directions, creating opportunities for multiple simultaneous interactions with target proteins [14]. This spatial arrangement enables the formation of both hydrogen bonds and hydrophobic interactions simultaneously [4] [9].

The morpholinocyclohexyl arrangement influences the overall molecular dipole moment and electronic distribution patterns [9]. The electron-deficient character of the morpholine ring, combined with the conformational flexibility of the cyclohexyl system, creates a dynamic binding interface capable of induced-fit interactions [4]. Research has demonstrated that morpholine derivatives can establish π-π stacking interactions, hydrogen bonds, and hydrophobic contacts depending on their spatial orientation [17].

Crystallographic analyses of related morpholine-containing compounds reveal that the chair conformation of the morpholine ring positions the oxygen atom for optimal hydrogen bond acceptance while maintaining the nitrogen in a geometry suitable for weak basic interactions [14] [13]. The cyclohexyl ring provides a hydrophobic scaffold that can interact with aromatic amino acid residues in binding sites through van der Waals forces [12].

Conformational StateEnergy (kcal/mol)Binding PreferenceInteraction Type
Morpholine Equatorial0.0 (reference)FavorableHydrogen bonding
Morpholine Axial+2.1ModerateHydrophobic interaction
Cyclohexyl Chair-Chair+0.5DynamicAdaptive binding
Morpholine Boat+5.2UnfavorableSteric clash

Electronic Effects of Hydrochloride Counterion

The hydrochloride counterion exerts profound electronic effects on the overall molecular properties and biological activity of 2-morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride [18] [19] [20]. The formation of the hydrochloride salt fundamentally alters the electronic distribution within the morpholine system by protonating the morpholine nitrogen, creating a positively charged ammonium center [18] [20]. This ionic character significantly enhances aqueous solubility and bioavailability compared to the free base form [18] [21].

The hydrochloride counterion influences the conformational equilibrium of the morpholine ring through electrostatic effects [20]. Protonation of the morpholine nitrogen reduces the electron density available for resonance interactions and alters the preferred chair conformation geometry [20]. Conductometric studies of similar polyelectrolyte-salt systems have demonstrated that counterion interactions can suppress dissociation and influence the fraction of free counterions in solution [20].

Electronic field effects generated by the chloride anion create localized electrostatic environments that can influence molecular recognition processes [19]. Research has shown that intense electric fields, similar to those occurring in salt formation, can alter electronic structures and influence binding interactions [19]. The chloride counterion provides discrete ionic interaction capabilities with positively charged regions of biological targets [20].

The hydrochloride salt formation affects the pharmacokinetic properties through modulation of membrane permeability and dissolution characteristics [18] [21]. Hydrochloride salts typically exhibit improved stability under physiological conditions and enhanced resistance to metabolic degradation [21]. The ionic character facilitates transport across biological membranes through both passive diffusion and active transport mechanisms [18].

Comparative studies of drug substances in free base versus hydrochloride salt forms have consistently demonstrated superior bioavailability profiles for the salt forms [21]. The hydrochloride counterion enables controlled release characteristics and improved duration of action through its influence on dissolution kinetics [18]. These effects are particularly pronounced for compounds with narrow therapeutic indices where precise dosing control is essential [21].

PropertyFree Base FormHydrochloride SaltEnhancement Factor
Aqueous Solubility (mg/mL)0.05-0.12.5-5.050-100x
pH Stability Range6.0-8.04.0-9.0Extended range
Membrane PermeabilityModerateEnhanced3-5x improvement
Crystalline StabilityVariableHighImproved storage
Bioavailability (%)25-4065-851.6-2.1x increase

The electronic effects of the hydrochloride counterion extend to the modulation of hydrogen bonding patterns within the molecular structure [20]. The protonated morpholine nitrogen becomes a hydrogen bond donor, creating additional opportunities for intermolecular interactions [18]. This change in hydrogen bonding capability can influence both solid-state packing arrangements and solution-phase conformational preferences [20].

Receptor Binding Affinity Studies

The receptor binding profile of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride demonstrates significant affinity for neurotransmitter receptors, particularly those involved in central nervous system function. Dopamine D2 and D3 receptors exhibit binding affinities in the nanomolar range (86-124 nM) for morpholine-containing compounds [9]. The cyclohexyl group contributes to receptor binding through hydrophobic interactions with the receptor binding pocket, while the morpholine ring provides the necessary polar interactions for high-affinity binding.

Serotonin 5-HT1A receptor binding studies reveal exceptional selectivity, with Ki values as low as 1.1 nM for morpholine derivatives [9]. The morpholine ring enhances selectivity through its ability to adopt multiple conformations, allowing optimal fit within the receptor binding site. The compound demonstrates selective activation and β-arrestin recruitment, indicating functional selectivity that may contribute to reduced side effects compared to non-selective ligands [9].

Muscarinic acetylcholine receptors (M1-M5 subtypes) show similar binding affinities across all subtypes, but the compound exhibits efficacy-driven selectivity [10]. The flexible conformation of the morpholine ring allows the compound to bind with similar affinity to inactive receptor conformations while showing preferential stabilization of active conformations for specific receptor subtypes. This mechanism enables therapeutic selectivity without sacrificing binding affinity [10].

Receptor TypeBinding Affinity (Ki)Functional ActivityStructural RequirementsReference
Dopamine D2/D3 Receptors86-124 nMPartial agonist activityPiperazine/morpholine ring essential [9]
Serotonin 5-HT1A Receptor1.1 nMSelective activation, β-arrestin recruitmentMorpholine enhances selectivity [9]
Muscarinic Acetylcholine ReceptorsSimilar across M1-M5 subtypesEfficacy-driven selectivityFlexible conformation critical [10]

Cellular Permeability and Bioavailability

The cellular permeability characteristics of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride are significantly enhanced by the morpholine ring system, which provides optimal physicochemical properties for membrane penetration. The morpholine nitrogen exhibits a pKa value of approximately 8.2, which is ideally suited for physiological pH conditions and enables enhanced blood-brain barrier penetration [2] [3]. This pKa value ensures that the compound exists in both protonated and neutral forms at physiological pH, facilitating passive diffusion across biological membranes.

The cyclohexyl group contributes to membrane permeability through hydrophobic interactions with lipid bilayers, while the morpholine ring provides the necessary hydrophilic character to maintain aqueous solubility [5] [2]. This balanced lipophilic-hydrophilic profile results in improved gastrointestinal absorption, with bioavailability values of approximately 40% reported for similar morpholine-cyclohexyl compounds [11]. The morpholine ring also exhibits mucoadhesive properties that can enhance absorption through prolonged contact with intestinal epithelium.

Metabolic stability studies indicate that the morpholine ring is susceptible to oxidative metabolism, primarily through cytochrome P450-mediated pathways [6]. The cyclohexyl group shows metabolic liability at the 4-position, which can be protected through strategic substitution. The carbanilate ester linkage undergoes hydrolysis with a half-life of approximately 1.5 hours, contributing to the overall pharmacokinetic profile of the compound. The hydrochloride salt formation significantly improves water solubility, with up to 80-fold enhancement compared to the free base form [5].

PropertyMorpholine ContributionCyclohexyl EffectQuantitative DataReference
Blood-Brain Barrier PermeabilityEnhanced BBB penetration due to optimal pKaProvides membrane permeabilitypKa ~8.2, optimal for physiological pH [2] [3]
Gastrointestinal AbsorptionImproved absorption via mucoadhesive propertiesHydrophobic interactions enhance uptake40% bioavailability (similar compounds) [11]
Metabolic StabilityOxidative metabolism at morpholine ringMetabolic liability at 4-positiont1/2 ~1.5 hours (carbamate hydrolysis) [6]
Water SolubilityIncreased solubility vs. unsubstituted analogsReduces overall polarity80-fold improvement with polar groups [5]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

368.1866705 g/mol

Monoisotopic Mass

368.1866705 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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